1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C17H25NO4S and a molecular weight of 339.46 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a tert-butyl-methylbenzenesulfonyl group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and carboxylic acid groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the tert-butyl and methyl groups via alkylation reactions.
Step 3: Sulfonylation using sulfonyl chlorides under basic conditions.
Step 4: Carboxylation to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize yields.
Scientific Research Applications
1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl compounds: These compounds contain the sulfonyl group but may have different core structures, affecting their reactivity and applications.
Carboxylic acids: These compounds have the carboxylic acid group but differ in their overall structure, influencing their acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-5-6-14(17(2,3)4)11-15(12)23(21,22)18-9-7-13(8-10-18)16(19)20/h5-6,11,13H,7-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXMKQETPKJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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